molecular formula C16H20N2 B14487832 2,4-Dimethyl-4-phenyloctanedinitrile CAS No. 63397-90-0

2,4-Dimethyl-4-phenyloctanedinitrile

Cat. No.: B14487832
CAS No.: 63397-90-0
M. Wt: 240.34 g/mol
InChI Key: QFHKZHJIKJDYLQ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4-phenyloctanedinitrile is an organic compound characterized by its branched hydrocarbon structure with two nitrile groups

Preparation Methods

The synthesis of 2,4-Dimethyl-4-phenyloctanedinitrile typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a nitrile-containing reagent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

2,4-Dimethyl-4-phenyloctanedinitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile groups to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives depending on the nucleophile used. Common reagents and conditions for these reactions include solvents like ethanol or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

2,4-Dimethyl-4-phenyloctanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-4-phenyloctanedinitrile exerts its effects depends on its chemical structure and the specific reactions it undergoes. The nitrile groups can interact with various molecular targets, leading to changes in biological pathways. For example, the reduction of nitrile groups to amines can result in compounds that interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar compounds to 2,4-Dimethyl-4-phenyloctanedinitrile include other branched hydrocarbons with nitrile groups, such as 2,4-Dimethyl-4-phenylpentanedinitrile and 2,4-Dimethyl-4-phenylhexanedinitrile. These compounds share similar chemical properties but differ in the length of their carbon chains, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific structure, which may confer distinct physical and chemical properties compared to its analogs.

Properties

CAS No.

63397-90-0

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2,4-dimethyl-4-phenyloctanedinitrile

InChI

InChI=1S/C16H20N2/c1-14(13-18)12-16(2,10-6-7-11-17)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10,12H2,1-2H3

InChI Key

QFHKZHJIKJDYLQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(CCCC#N)C1=CC=CC=C1)C#N

Origin of Product

United States

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